molecular formula C21H21NO2 B257228 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol

9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol

Cat. No. B257228
M. Wt: 319.4 g/mol
InChI Key: NFRXHMPNKCYKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction.

Mechanism of Action

9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol selectively antagonizes the mGluR5 receptor, which is a G-protein coupled receptor that is widely distributed throughout the central nervous system. The mGluR5 receptor is involved in a variety of physiological processes such as synaptic plasticity, learning and memory, and pain perception. 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol binds to the allosteric site of the mGluR5 receptor, which inhibits the receptor's ability to activate downstream signaling pathways. This results in a reduction in glutamate-mediated excitatory neurotransmission, which is thought to contribute to the neuroprotective and cognitive-enhancing effects of 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol.
Biochemical and Physiological Effects:
9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Parkinson's disease, which may contribute to its neuroprotective effects. 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has also been shown to reduce amyloid-beta deposition and tau hyperphosphorylation in animal models of Alzheimer's disease, which may contribute to its cognitive-enhancing effects. In addition, 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction, which may be due to its ability to modulate glutamate-mediated neurotransmission in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to specifically target this receptor without affecting other glutamate receptors. Another advantage is its well-characterized mechanism of action, which allows researchers to study its effects on downstream signaling pathways. However, one limitation of using 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to animals or cells.

Future Directions

There are several future directions for research on 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol. One direction is to further investigate its potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and addiction. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, further research is needed to understand the long-term effects of 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol on brain function and to determine whether it has any potential side effects.

Synthesis Methods

The synthesis of 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol involves the reaction of 9-fluorenol with 4-(4-morpholinyl)-2-butyn-1-amine in the presence of sodium hydride. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out under inert atmosphere conditions. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has been studied extensively for its potential therapeutic applications in neurological disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease by reducing oxidative stress and inflammation. 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta deposition and tau hyperphosphorylation. In addition, 9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol has been studied for its potential in treating addiction by reducing drug-seeking behavior in animal models of cocaine and alcohol addiction.

properties

Product Name

9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

9-(4-morpholin-4-ylbut-2-ynyl)fluoren-9-ol

InChI

InChI=1S/C21H21NO2/c23-21(11-5-6-12-22-13-15-24-16-14-22)19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,23H,11-16H2

InChI Key

NFRXHMPNKCYKNN-UHFFFAOYSA-N

SMILES

C1COCCN1CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)O

Canonical SMILES

C1COCCN1CC#CCC2(C3=CC=CC=C3C4=CC=CC=C42)O

Origin of Product

United States

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